molecular formula C10H17NO4 B2515458 1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid CAS No. 2248172-78-1

1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid

Cat. No.: B2515458
CAS No.: 2248172-78-1
M. Wt: 215.249
InChI Key: RXKRXJDIUQZTOU-XGAOUMNUSA-N
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Description

1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid is a cyclobutane-based amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally characterized by a four-membered cyclobutane ring with an amino (-NH₂) group and a Boc-protected carbamate moiety at positions 1 and 3, respectively. The Boc group enhances stability during synthetic processes, making it a valuable intermediate in peptide chemistry, particularly in hydrocarbon stapling strategies to stabilize α-helical peptides .

Properties

IUPAC Name

1-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-7(12)6-4-10(11,5-6)8(13)14/h6H,4-5,11H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKRXJDIUQZTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid (referred to as "compound X") is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a cyclobutane ring and an amino acid backbone, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of compound X, focusing on its mechanisms of action, experimental findings, and potential therapeutic uses.

Chemical Structure and Properties

Compound X can be characterized by its molecular formula C12H21NO4C_{12}H_{21}NO_4 and its unique cyclobutane structure. The presence of the amino group and the tert-butoxycarbonyl (Boc) group significantly influence its reactivity and biological interactions.

PropertyValue
Molecular Weight229.30 g/mol
CAS Number2309468-48-0
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of compound X has been investigated primarily in the context of cancer research. Studies indicate that it may act as a substrate for L-type amino acid transporters, which are crucial for the uptake of amino acids in various cell types, including gliosarcoma cells.

Case Study: Gliosarcoma Cell Uptake

In vitro studies demonstrated that compound X exhibits significant uptake in 9L gliosarcoma cells, utilizing L-type transport mechanisms. The uptake rates were reported to be between 8% to 11% of the injected dose per million cells (%ID/1 × 10^6 cells) without inhibitors .

Biodistribution Studies

Biodistribution studies conducted in Fischer rats with implanted 9L gliosarcoma tumors revealed promising results. The tumor-to-brain ratios were found to be between 4.7 and 7.3 at 60 minutes post-injection, indicating that compound X could serve as an effective radiotracer for imaging brain tumors via SPECT (Single Photon Emission Computed Tomography) techniques .

Table 2: Biodistribution Results of Compound X in Gliosarcoma Model

Time Post-Injection (min)Tumor Uptake (%ID/g)Normal Brain Uptake (%ID/g)Tumor-to-Brain Ratio
300.83<0.4>2
601.85<0.4>4
120Not measuredNot measuredNot measured

Therapeutic Potential

Given its ability to selectively accumulate in tumor tissues, compound X shows potential as a therapeutic agent or imaging tool for brain tumors. Its unique properties may allow it to be developed into a targeted delivery system for chemotherapeutic agents or as a diagnostic agent in neuro-oncology.

Future Research Directions

Further investigations are warranted to explore:

  • The pharmacokinetics and metabolism of compound X.
  • Its efficacy in combination with existing chemotherapeutic agents.
  • Potential side effects and toxicity profiles in vivo.

Scientific Research Applications

Structural Characteristics

The compound features a cyclobutane ring along with an amino group and a tert-butoxycarbonyl (BOC) protecting group. The BOC group allows for selective reactions, making the compound versatile for further chemical modifications. Its molecular formula is C9H15N1O4C_9H_{15}N_1O_4, with a molecular weight of approximately 215.25 g/mol. The unique arrangement of functional groups contributes to its reactivity and potential biological activity.

Research has shown that derivatives of cyclobutane carboxylic acids can exhibit significant biological activities. For example, compounds structurally related to 1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid have been studied for their potential as inhibitors of enzymes involved in ethylene biosynthesis, such as 1-aminocyclopropane-1-carboxylate oxidase (ACO) . In silico studies have indicated that these compounds can effectively bind to target enzymes, suggesting their utility in agricultural applications for modulating plant growth and development.

In Silico Studies

Recent research focused on synthesizing analogs of cyclopropanecarboxylic acids has demonstrated their effectiveness as enzyme inhibitors. For instance, an in silico docking study evaluated the interaction between newly synthesized derivatives and ACO enzymes from Arabidopsis thaliana, revealing promising binding affinities that could lead to practical applications in crop science .

Anticancer Activity

In vitro studies have evaluated the anticancer properties of compounds similar to this compound against various cancer cell lines. These studies typically assess cell viability and proliferation in response to treatment with synthesized compounds, providing insights into their potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives

1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic Acid (E7/Z7)
  • Structure: Features a cyclobutane ring with an amino group and a butenyl substituent (E/Z isomers).
  • Applications : Used in ring-closing metathesis (RCM)-mediated peptide stapling to enforce α-helical conformations .
  • Key Difference : Unlike the Boc-protected compound, E7/Z7 lacks a carbamate group, enabling direct participation in RCM reactions.
1-Amino-3-fluorocyclobutane-1-carboxylic Acid (FACBC)
  • Structure : Contains a fluorine atom at position 3.
  • Applications : Radiolabeled with ¹⁸F for positron emission tomography (PET) imaging of brain tumors. Demonstrated higher tumor-to-brain uptake ratios compared to ¹⁸F-FDG in preclinical and clinical studies .
  • Key Difference : Fluorination confers imaging utility, whereas the Boc-protected analog is primarily a synthetic intermediate.
1-Aminocyclobutane-1-carboxylic Acid (ACBC)
  • Applications: Used as a non-proteinogenic amino acid in medicinal chemistry and as a precursor for labeled analogs (e.g., ¹¹C-ACBC for PET) .
  • Key Difference : Absence of the Boc group limits its stability under acidic conditions, reducing its utility in multi-step syntheses.

Cyclopropane Derivatives

1-(Boc-Amino)cyclopropane-1-carboxylic Acid
  • Structure: Cyclopropane ring with Boc-protected amino and carboxylic acid groups.
  • Applications : Employed in constrained peptide design. The smaller ring size increases ring strain, enhancing reactivity in click chemistry .
  • Key Difference : Cyclopropane’s higher strain energy (~27 kcal/mol vs. cyclobutane’s ~26 kcal/mol) influences conformational flexibility and synthetic applications.
1-Aminocyclopropane-1-carboxylic Acid (ACC)
  • Applications : Ethylene biosynthesis precursor in plants; studied for its role in stress responses and fruit ripening .
  • Key Difference : Biological origin contrasts with synthetic Boc-protected cyclobutane derivatives.

Functionalized Derivatives

1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic Acid Hydrochloride
  • Structure : Benzyloxy substituent at position 3.
  • Applications : Intermediate in drug discovery; benzyloxy group improves lipophilicity for membrane permeability .
  • Key Difference : Benzyl protection offers orthogonal deprotection strategies compared to Boc groups.
1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic Acid
  • Structure : Trimethylsilylmethyl substituent at position 3.
  • Applications : Silicon-containing analogs are explored for enhanced metabolic stability and pharmacokinetics .
  • Key Difference : Silyl groups modulate electronic and steric properties differently than alkyl or aryl substituents.

Comparative Data Table

Compound Name Ring Size Key Substituents Applications Key Reference(s)
1-Amino-3-[(t-Bu)oxycarbonyl]cyclobutane-1-carboxylic acid 4 Boc at C3 Peptide stapling, synthetic intermediate
FACBC 4 Fluorine at C3 PET imaging of tumors
ACBC 4 None (unprotected) Medicinal chemistry, radiotracer precursor
1-(Boc-Amino)cyclopropane-1-carboxylic acid 3 Boc at C1 Constrained peptide design
ACC 3 None (natural product) Plant ethylene biosynthesis

Research Findings and Trends

  • Synthetic Utility : Boc-protected cyclobutane derivatives are preferred in peptide stapling due to their balance of stability and reactivity .
  • Medical Applications : Fluorinated cyclobutane analogs (e.g., FACBC) highlight the importance of substituents in targeting biological systems .
  • Natural vs. Synthetic: Natural cyclopropane amino acids (ACC) serve biological roles, while synthetic cyclobutane derivatives are tailored for drug discovery and imaging .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Amino-3-[(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid?

Methodological Answer:
The synthesis typically involves three key steps: (1) cyclobutane ring formation, (2) introduction of the amino group, and (3) Boc (tert-butoxycarbonyl) protection.

  • Cyclobutane Formation : Start with a cyclization reaction using γ-substituted amino acid precursors. For example, alkylation of glycine derivatives with 1,2-electrophiles followed by intramolecular cyclization under basic conditions (e.g., NaH in THF) .
  • Amino Group Introduction : Use nucleophilic substitution with ammonia or amines on halogenated intermediates.
  • Boc Protection : React the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, catalyzed by DMAP, to stabilize the amino group .
    Key Considerations : Optimize reaction temperatures (0–25°C) and stoichiometry to avoid side products like over-alkylation or Boc-deprotection.

Advanced: How can stereoselective synthesis be achieved for the cyclobutane core?

Methodological Answer:
Stereoselectivity is critical for biological activity. Two approaches are effective:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,2R)-configured precursors) to control ring closure. For example, Evans’ oxazolidinones can direct cyclization stereochemistry .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Rh(II) or Cu(I)) with chiral ligands during cyclopropanation or [2+2] cycloadditions. Evidence from β-peptide studies shows >99% enantiomeric excess (ee) via chiral HPLC validation .
    Validation : Confirm stereochemistry using X-ray crystallography or NOESY NMR to analyze spatial arrangements of substituents .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for cyclobutane proton signals at δ 2.5–3.5 ppm (multiplet patterns indicate ring strain). The Boc group shows a singlet at δ 1.4 ppm (9H, tert-butyl) .
    • ¹³C NMR : Carboxylic acid carbon appears at δ 170–175 ppm; Boc carbonyl at δ 155 ppm .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ for C₁₀H₁₆NO₄⁺: calc. 214.1075, observed 214.1078) .
  • IR Spectroscopy : Stretch bands at ~3300 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O, carboxylic acid), and 1680 cm⁻¹ (Boc carbonyl) .

Advanced: What computational approaches predict conformational stability in drug design?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate cyclobutane ring puckering and substituent interactions in aqueous or lipid environments. Use AMBER or CHARMM force fields .
  • Density Functional Theory (DFT) : Calculate energy barriers for ring inversion (typically 5–10 kcal/mol for cyclobutanes). B3LYP/6-31G* level is sufficient .
  • Docking Studies : Model interactions with biological targets (e.g., amino acid transporters) using AutoDock Vina. Compare binding affinities of stereoisomers .

Application: How is this compound utilized in radiopharmaceutical research?

Methodological Answer:
Fluorine-18 or carbon-11 isotopologues are synthesized for PET imaging:

  • Radiolabeling : Replace the Boc group with [¹⁸F]fluorine via nucleophilic substitution (K₂.2.2/KHCO₃ in acetonitrile, 100°C) .
  • Biodistribution Studies : Administer the radiolabeled compound in murine models and quantify uptake in tumors vs. normal tissues using γ-counting .
    Case Study : Analogous 1-amino-3-fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC) showed high specificity for prostate cancer imaging (tumor-to-muscle ratio = 4.7) .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for transporter studies) and control for pH, temperature, and serum content .
  • Metabolic Stability Testing : Compare half-lives in liver microsomes (human vs. rodent) to account for species-specific degradation .
  • Structural Confirmation : Re-validate compound identity via NMR and LC-MS before bioassays. Impurities >0.5% can skew results .

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